3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
The compound with the identifier “3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a reaction vessel, often under inert atmosphere conditions to prevent unwanted side reactions.
Catalysis: A catalyst is introduced to facilitate the reaction. Common catalysts include transition metals or organometallic compounds.
Reaction Conditions: The reaction is carried out at specific temperatures and pressures, which can vary depending on the desired product yield and purity.
Purification: The product is purified using techniques such as chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.
Continuous Flow Reactors: These reactors allow for continuous production, improving efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
CID 12345678: Shares a similar core structure but differs in functional groups.
CID 87654321: Has a similar molecular weight and chemical properties but a different arrangement of atoms.
Uniqueness
3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-8-9-6-7-3-2-4-10(5)6/h2-4H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIFFJJOUKKQDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NCCCN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC2=NCCCN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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